molecular formula C7H5BrN2O B1532206 4-Bromo-1H-indazol-6-ol CAS No. 885518-75-2

4-Bromo-1H-indazol-6-ol

Cat. No. B1532206
CAS RN: 885518-75-2
M. Wt: 213.03 g/mol
InChI Key: AIEDVJFAFWXQQN-UHFFFAOYSA-N
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Description

“4-Bromo-1H-indazol-6-ol” is a chemical compound with the empirical formula C7H5BrN2O . It is a derivative of indazole, a heterocyclic compound that is often used in medicinal chemistry .


Synthesis Analysis

The synthesis of indazole derivatives, including “4-Bromo-1H-indazol-6-ol”, often involves cyclization of ortho-substituted benzylidenehydrazine . A study has proposed a hydrogen bond propelled mechanism for this cyclization step . Another synthesis method involves the reaction of 2-bromo-6-fluorobenzaldehyde with hydrazine .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1H-indazol-6-ol” includes a bromine atom attached to the fourth carbon of the indazole ring and a hydroxyl group attached to the sixth carbon .

Scientific Research Applications

Antihypertensive Applications

4-Bromo-1H-indazol-6-ol: has been studied for its potential use in treating hypertension. Indazole derivatives are known to exhibit antihypertensive properties, which could make them valuable in the development of new blood pressure-lowering medications .

Anticancer Research

This compound is also being explored for its anticancer properties. Indazoles can act as kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and survival, making them targets for cancer therapy .

Antidepressant Effects

Research into the antidepressant effects of indazole compounds has shown promise. Their ability to interact with central nervous system receptors suggests potential applications in treating various mood disorders .

Anti-inflammatory Uses

The anti-inflammatory potential of 4-Bromo-1H-indazol-6-ol is significant, particularly in the development of COX-2 inhibitors, which are important in managing inflammatory conditions .

Antibacterial Properties

Indazole derivatives have been identified as potent antibacterial agents. Their structural motif is present in several marketed drugs, indicating their effectiveness in combating bacterial infections .

HIV Protease Inhibitors

Compounds containing an indazole fragment have been investigated for their use as HIV protease inhibitors. This application is critical in the fight against HIV/AIDS, as it targets the virus’s ability to replicate within the host cells .

Serotonin Receptor Antagonists

The role of 4-Bromo-1H-indazol-6-ol in the development of serotonin receptor antagonists is another exciting area of research. These compounds can be used to treat various psychiatric and gastrointestinal disorders .

Acetylcholinesterase Inhibitors

Finally, this compound’s application as an acetylcholinesterase inhibitor is noteworthy. Such inhibitors are used to treat neurodegenerative diseases like Alzheimer’s by preventing the breakdown of the neurotransmitter acetylcholine .

Future Directions

The future directions for research on “4-Bromo-1H-indazol-6-ol” and related compounds could include further exploration of their synthesis, chemical reactions, and potential biological activity. For example, a study has proposed a new reaction for the synthesis of indazole derivatives .

properties

IUPAC Name

4-bromo-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEDVJFAFWXQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646153
Record name 4-Bromo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885518-75-2
Record name 4-Bromo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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